molecular formula C24H25NO10 B10853752 Usimine A CAS No. 1005771-13-0

Usimine A

Cat. No.: B10853752
CAS No.: 1005771-13-0
M. Wt: 487.5 g/mol
InChI Key: KSWPDJNHLSRGKZ-MCFWBGNESA-N
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Description

USIMINE A: is a compound derived from the Antarctic lichen Ramalina terebrata. It is part of a group of compounds known as usimines, which are derivatives of usnic acid. This compound has garnered interest due to its potential biological activities, particularly in the field of dermatology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of USIMINE A involves the extraction of usnic acid from the lichen Ramalina terebrata, followed by chemical modifications to introduce specific side chains. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves standard organic synthesis techniques such as esterification, amidation, and cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction of usnic acid from lichen biomass, followed by chemical synthesis in batch reactors. The process would need to be optimized for yield and purity, with considerations for environmental and economic factors.

Chemical Reactions Analysis

Types of Reactions: USIMINE A can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: USIMINE A is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.

Biology: In biological research, this compound is studied for its potential effects on cell proliferation and differentiation. It has shown promise in promoting the proliferation of human dermal fibroblasts, which are crucial for skin regeneration and repair .

Medicine: this compound’s potential in dermatology is significant, particularly in anti-aging and wound healing applications. Its ability to induce collagen synthesis makes it a candidate for skin care products and treatments .

Industry: In the industrial sector, this compound could be used in the formulation of cosmetics and pharmaceuticals, leveraging its biological activities to enhance product efficacy.

Mechanism of Action

The mechanism of action of USIMINE A involves its interaction with cellular pathways that regulate collagen synthesis and cell proliferation. It is believed to activate signaling pathways that lead to the upregulation of type I procollagen synthesis in dermal fibroblasts . The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound interacts with specific receptors or enzymes involved in collagen production.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique in its specific side chain modifications, which confer distinct biological properties. While USIMINE C may be more potent in certain applications, this compound offers a balanced profile of activity and stability, making it suitable for various research and industrial applications.

Properties

1005771-13-0

Molecular Formula

C24H25NO10

Molecular Weight

487.5 g/mol

IUPAC Name

(2S)-2-[1-[(9bR)-6-acetyl-7,9-dihydroxy-8,9b-dimethyl-1,3-dioxodibenzofuran-2-ylidene]ethylamino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C24H25NO10/c1-9-19(29)17(11(3)26)21-18(20(9)30)24(4)14(35-21)8-13(27)16(22(24)31)10(2)25-12(23(32)33)6-7-15(28)34-5/h8,12,25,29-30H,6-7H2,1-5H3,(H,32,33)/t12-,24-/m0/s1

InChI Key

KSWPDJNHLSRGKZ-MCFWBGNESA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)C(=C(C)N[C@@H](CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(=C(C)NC(CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O

Origin of Product

United States

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